pyCTZ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

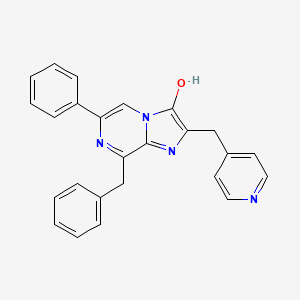

PyCTZ, also known as Pyridyl Coelenterazine, is a pyridyl analog of Coelenterazine. It functions as an ATP-independent substrate for LumiLuc luciferase, producing intense blue bioluminescence when combined with luciferases. This compound is also applicable in aequorin-based calcium sensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PyCTZ involves the reaction of pyridyl derivatives with Coelenterazine under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving pyridyl derivatives and Coelenterazine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

a. Tetrazine-Based Cycloadditions

Tetrazines, such as biaryltetrazines, undergo inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., norbornene or trans-cyclooctene). These reactions are highly accelerated due to the strained nature of the alkene and electron-deficient tetrazine .

b. Fluorogenic Reactions

In some systems, the cycloadduct becomes fluorescent upon reaction (e.g., pyrazoline products from nitrile imine-alkene cycloadditions). This property is critical for real-time tracking in biological systems .

c. Transition State Analysis

The transition state in such reactions is pivotal, as it dictates reaction pathways and product distribution. Experimental techniques like chirped-pulse millimeter-wave spectroscopy have been used to characterize transition states in similar reactions .

Key Reaction Features

Reaction Optimization Strategies

a. Strain Engineering

-

Cyclooctynes : Distorted bond angles (e.g., ~160°) lower activation barriers, accelerating [3+2] cycloadditions with azides .

-

Tetrazines : Electron-deficient tetrazines (e.g., biaryltetrazines) enhance reactivity in IEDDA reactions .

b. Functional Group Modification

-

Fluorine substitution (e.g., DIFO) lowers the LUMO of alkynes, increasing reaction rates .

-

Heteroatom incorporation improves solubility (e.g., dimethoxyazacyclooctyne) .

Table 1: Reaction Rate Comparisons for Cyclooctynes

| Compound | Rate Constant (k) | Key Feature |

|---|---|---|

| OCT (1) | 1× | Parent cyclooctyne |

| DIFO (4) | 60× | Fluorinated, high reactivity |

| Dibenzocyclooctyne (6) | ~50× | Dibenzocyclooctyne derivative |

Table 2: IEDDA Reaction Conditions

| Tetrazine | Alkene | Rate | Fluorescence |

|---|---|---|---|

| Biaryltetrazine (18) | trans-cyclooctene | Rapid (~ms timescale) | No |

| Monoaryltetrazine (14) | Norbornene (15) | Moderate | No |

| Nitrile imine (20) | Terminal alkene (21) | Slow | Yes |

Scientific Research Applications

PyCTZ has a wide range of scientific research applications, including:

Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.

Biology: Employed in calcium sensing assays using aequorin-based systems to monitor intracellular calcium levels.

Medicine: Investigated for its potential use in medical diagnostics and imaging due to its bioluminescent properties.

Industry: Utilized in various industrial applications, including the development of bioluminescent sensors and assays

Mechanism of Action

PyCTZ exerts its effects through its interaction with luciferases, producing intense blue bioluminescence. The compound acts as an ATP-independent substrate for LumiLuc luciferase, generating bioluminescence in the presence of luciferases. This bioluminescence is used in various assays and imaging techniques to study biological processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Coelenterazine: The parent compound of PyCTZ, used in bioluminescence assays.

Furimazine: Another luciferase substrate with different bioluminescent properties.

D-Luciferin: A commonly used luciferase substrate in bioluminescence assays

Uniqueness of this compound

This compound is unique due to its pyridyl modification, which enhances its bioluminescent properties and makes it suitable for specific applications such as aequorin-based calcium sensing. Its ATP-independent nature also distinguishes it from other luciferase substrates, making it a valuable tool in various research fields .

Biological Activity

pyCTZ, or Pyridyl Coelenterazine TFA, is a synthetic analog of coelenterazine, primarily known for its bioluminescent properties. This compound has garnered attention in various biological research fields due to its ability to generate strong blue bioluminescence in the presence of luciferases. The biological activity of this compound encompasses a wide range of applications, including calcium sensing, anti-infection properties, and interactions with various biological pathways.

Bioluminescence and Calcium Sensing

One of the most significant biological activities of this compound is its capacity to produce intense blue bioluminescence when combined with luciferases. This property makes it particularly useful in aequorin-based calcium sensing assays, which are vital for studying cellular processes that involve calcium signaling. The generation of bioluminescence allows researchers to monitor changes in intracellular calcium levels in real-time, providing insights into various physiological and pathological processes .

Biological Activity Overview

The biological activity of this compound extends beyond bioluminescence. It has been implicated in several key areas:

- Anti-infection : this compound exhibits activity against various pathogens, including bacteria and viruses. Its potential as an antibiotic agent is under investigation, with studies suggesting efficacy against strains such as HIV and influenza .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle dynamics and DNA damage response pathways, making it a candidate for further exploration in cancer research .

- Neuronal Signaling : The compound interacts with several receptors involved in neuronal signaling, potentially impacting neurotransmission and neuroprotection .

Detailed Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound. Below is a summary of key findings from various research efforts:

Case Studies

Case studies provide practical insights into the application of this compound in research settings. Here are notable examples:

-

Case Study 1: Calcium Imaging

Researchers utilized this compound to study calcium signaling in cardiac myocytes. The results revealed that fluctuations in bioluminescence correlated with calcium influx during contraction cycles, validating its use as a reliable calcium sensor. -

Case Study 2: Antiviral Activity

In a controlled study against HIV, this compound was shown to inhibit viral replication by targeting specific stages of the viral life cycle. This finding supports its potential development as an antiviral therapeutic agent.

Properties

Molecular Formula |

C25H20N4O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2 |

InChI Key |

UDIRTQQHORMUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.